

An In-depth Technical Guide to the Pharmacological Properties of NBQX Disodium Salt

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Compound of Interest

Compound Name: NBQX disodium

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Abstract

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) disodium salt is a potent, selective, and competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the pharmacological properties of **NBQX disodium** salt, including its mechanism of action, binding affinities, and significant in vitro and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented. All quantitative data have been consolidated into structured tables for ease of reference. This document is intended to serve as a thorough resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

NBQX is a quinoxalinedione derivative that has been instrumental in elucidating the physiological and pathological roles of AMPA and kainate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its disodium salt form offers enhanced water solubility, making it a preferred compound for in vivo research.[2] NBQX has demonstrated significant neuroprotective, anticonvulsant, and antinociceptive

properties in a variety of preclinical models, highlighting its therapeutic potential for neurological disorders characterized by excitotoxicity.[2][3][4]

Mechanism of Action

NBQX functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[1][5] By competitively inhibiting the binding of the endogenous agonist glutamate, NBQX prevents the conformational change in the receptor that leads to ion channel opening, thereby blocking the influx of Na^+ and Ca^{2+} ions. This action effectively reduces postsynaptic depolarization and neuronal excitation.[6]

Mechanism of NBQX Action at the Synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of **NBQX disodium** salt, providing a comparative overview of its binding affinities and effective doses in various experimental settings.

Table 1: In Vitro Binding and Potency

Parameter	Receptor/Assay	Value	Species	Reference
IC50	AMPA Receptor	0.15 μ M	Not Specified	[2][7]
IC50	Kainate Receptor	4.8 μ M	Not Specified	[2][7]
IC50	AMPA-evoked currents	~0.4 μ M	Mouse cortical neurons	[8]
Ki (vs. Kainate)	Kainate/AMPA Receptor	78 nM	Rat cortex mRNA in Xenopus oocytes	[9]
Ki (vs. AMPA)	Kainate/AMPA Receptor	63 nM	Rat cortex mRNA in Xenopus oocytes	[9]
pA2 (vs. Kainate)	Kainate/AMPA Receptor	7.17	Rat cortex mRNA in Xenopus oocytes	[9]
pA2 (vs. AMPA)	Kainate/AMPA Receptor	7.05	Rat cortex mRNA in Xenopus oocytes	[9]

Table 2: In Vivo Efficacy and Dosing

Effect	Animal Model	Dose	Route	Reference
Anticonvulsant	Rat kindling model	10-40 mg/kg	i.p.	[8]
Anticonvulsant	Mouse maximal electroshock	Not Specified	Not Specified	
Neuroprotection	Rat focal ischemia	30 mg/kg	i.v. bolus	[10]
Neuroprotection	Rat pup hypoxia/ischemia	20 mg/kg	i.p.	[11]
Reduced Alcohol Intake	Male C57BL/6J mice	30 mg/kg	i.p.	[6]
Antinociceptive	Rat formalin test	Not Specified	Intrathecal	[12]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to assess the effect of NBQX on excitatory postsynaptic currents (EPSCs) in neurons within acute brain slices.

A. Brain Slice Preparation:

- Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., NMDG-based).
- Rapidly dissect the brain and place it in the ice-cold slicing solution.
- Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).
- Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour.

B. Recording Procedure:

- Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
- Pull a patch pipette from borosilicate glass (resistance 3-7 M Ω) and fill it with an intracellular solution (e.g., K-Gluconate based).
- Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
- Form a gigaohm seal (>1 G Ω) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the neuron at a holding potential of -70 mV to record EPSCs.
- Use a stimulating electrode to evoke synaptic responses in an afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
- Establish a stable baseline recording of evoked EPSCs for at least 10 minutes.
- Bath-apply **NBQX disodium** salt at the desired concentration (e.g., 10 μ M) by adding it to the perfusion aCSF.
- Record the effect of NBQX on the amplitude and kinetics of the EPSCs.

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